3,5-Dibromo-D-tyrosine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

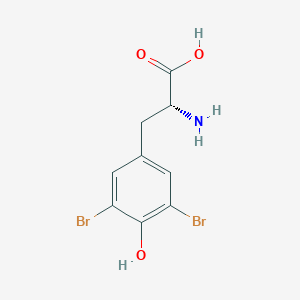

(2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COESHZUDRKCEPA-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1Br)O)Br)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350900 |

Source

|

| Record name | 3,5-Dibromo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50299-42-8 |

Source

|

| Record name | 3,5-Dibromo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromo-D-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dibromo-D-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-D-tyrosine is a synthetic derivative of the naturally occurring amino acid D-tyrosine. The introduction of two bromine atoms onto the phenolic ring significantly alters its chemical and biological properties, making it a compound of interest for various research and development applications, particularly in the field of neuroscience. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and an exploration of its known biological activities and associated signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white or pale gray crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below. The data for the D-isoform is complemented by data from its more commonly studied L-isoform where direct D-isoform data is unavailable, as their physical properties are expected to be very similar, differing primarily in optical rotation.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉Br₂NO₃ | [2] |

| Molecular Weight | 338.98 g/mol | [2] |

| Appearance | White to off-white/pale gray crystalline powder | [1] |

| Melting Point | 243 - 246 °C (for L-isoform) | [1] |

| Solubility | DMSO: 12.5 mg/mLWater: >50.8 µg/mL (for L-isoform)Limited solubility in water, more soluble in polar organic solvents like methanol (B129727). | [3],[1] |

| pKa (for L-isoform) | 2.17 (carboxyl group)6.45 (phenolic hydroxyl group)7.60 (amino group) | [1] |

| XLogP3-AA | -0.4 | [2] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dibrominated ring, as well as signals for the alpha-proton and the beta-protons of the amino acid backbone.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms, including the carboxyl carbon, the alpha- and beta-carbons, and the carbons of the aromatic ring, with the brominated carbons showing characteristic shifts.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the amino group (N-H stretching), the carboxyl group (C=O and O-H stretching), the phenolic hydroxyl group (O-H stretching), and the aromatic ring (C=C stretching).

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two bromine atoms. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the amino acid side chain.[4]

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of 3,5-dibromo-L-tyrosine has been reported, which can be adapted for the synthesis of the D-enantiomer by starting with D-tyrosine.[5]

Materials:

-

D-Tyrosine

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Hydrobromic acid (HBr) in acetic acid (AcOH)

Procedure:

-

Dissolve D-tyrosine in a mixture of HBr and AcOH.

-

Add 2.2 equivalents of DMSO to the solution.

-

Heat the reaction mixture under controlled conditions (e.g., specific temperature and time as optimized for the L-isoform).

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the product can be isolated by precipitation or extraction.

Purification of this compound

Recrystallization:

A general approach to recrystallization involves finding a suitable solvent or solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature.[6]

General Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol (B145695)/water mixture).

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot filtered.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

High-Performance Liquid Chromatography (HPLC):

For high-purity requirements, preparative HPLC can be employed. A chiral stationary phase would be necessary to separate any racemic impurities.

General Parameters for Chiral HPLC:

-

Stationary Phase: A chiral column, such as one based on a polysaccharide or a macrocyclic glycopeptide, would be appropriate for separating the enantiomers of 3,5-dibromotyrosine.[7][8]

-

Mobile Phase: A typical mobile phase for such separations could be a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol for normal-phase chromatography, or a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol for reversed-phase chromatography.[7]

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 280 nm.

Biological Activity and Signaling Pathways

This compound has demonstrated significant neuroprotective and anticonvulsant effects in preclinical studies.[9] Its mechanism of action is primarily attributed to its modulation of glutamatergic neurotransmission, which plays a critical role in excitotoxicity associated with conditions like stroke and epilepsy.[10]

Mechanism of Action in Neuroprotection and Seizure Reduction

This compound acts as an antagonist at glutamate (B1630785) receptors, specifically the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)/kainate receptors.[10]

-

NMDA Receptor Antagonism: It is suggested to act as a competitive inhibitor at the glutamate-binding site of the NMDA receptor. By blocking the binding of glutamate, it prevents the excessive influx of calcium ions (Ca²⁺) into neurons, a key event in the excitotoxic cascade that leads to neuronal cell death.[10]

-

AMPA/Kainate Receptor Depression: The compound also depresses the activity of AMPA and kainate receptors, further reducing the excitatory signaling that contributes to neuronal damage during ischemic events and seizures.[10]

The following diagram illustrates the proposed signaling pathway for the neuroprotective effects of this compound.

Experimental Workflow for Assessing Neuroprotective Effects

A typical experimental workflow to evaluate the neuroprotective effects of this compound in a preclinical model of stroke is outlined below.

Conclusion

This compound is a halogenated amino acid with significant potential as a research tool and a lead compound for the development of novel therapeutics for neurological disorders such as stroke and epilepsy. Its well-defined mechanism of action, centered on the modulation of excitatory glutamate signaling, provides a strong rationale for its further investigation. This guide has summarized the key chemical properties and provided a framework for the synthesis, purification, and biological evaluation of this promising compound. Further research to fully characterize its spectral properties and to optimize purification protocols will be valuable for advancing its application in drug discovery and development.

References

- 1. bmse000327 3,5-Diiodo-L-tyrosine at BMRB [bmrb.io]

- 2. This compound | C9H9Br2NO3 | CID 688452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dibromotyrosine | C9H9Br2NO3 | CID 10833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. csfarmacie.cz [csfarmacie.cz]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0003474) [hmdb.ca]

An In-depth Technical Guide to the Synthesis and Purification of 3,5-Dibromo-D-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3,5-Dibromo-D-tyrosine, a key intermediate in the development of various bioactive molecules. This document outlines a robust synthetic protocol, detailed purification methodologies, and analytical techniques for characterization, designed to assist researchers in obtaining high-purity material for their studies.

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic bromination of D-tyrosine. A well-established and efficient method involves the use of dimethyl sulfoxide (B87167) (DMSO) in a mixture of hydrobromic acid (HBr) and acetic acid (AcOH).[1][2][3] This approach offers a safe and scalable route to the desired product.

Reaction Scheme

The overall reaction is as follows:

D-Tyrosine is brominated at the 3 and 5 positions of the phenolic ring.

Experimental Protocol

Materials:

-

D-Tyrosine

-

Dimethyl sulfoxide (DMSO)

-

Hydrobromic acid (48% aqueous solution)

-

Glacial acetic acid

-

Deionized water

-

Sodium bisulfite

-

Sodium hydroxide

Procedure:

-

In a well-ventilated fume hood, suspend D-Tyrosine in a mixture of glacial acetic acid and 48% hydrobromic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

To this stirring suspension, add 2.2 equivalents of dimethyl sulfoxide (DMSO) dropwise at room temperature.[2][3]

-

After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature. A precipitate of the crude product should form.

-

Pour the mixture into a beaker of ice-cold deionized water to precipitate the product further.

-

Collect the crude this compound by vacuum filtration and wash the filter cake with cold deionized water until the filtrate is neutral.

-

To remove any residual bromine, wash the solid with a cold, dilute solution of sodium bisulfite, followed by another wash with cold deionized water.

-

Dry the crude product under vacuum at 40-50°C.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | D-Tyrosine | N/A |

| Key Reagents | DMSO, HBr, Acetic Acid | [1][2][3] |

| DMSO Equivalents | 2.2 | [2][3] |

| Reaction Temperature | 60-70°C | |

| Expected Yield (Crude) | 85-95% | Estimated based on L-enantiomer synthesis |

| Purity (Crude) | >90% | Estimated |

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, monobrominated species, and other byproducts. A combination of recrystallization and chromatographic methods can be employed to achieve high purity.

Purification by Recrystallization

This compound exhibits limited solubility in water but is more soluble in polar organic solvents such as methanol (B129727) and DMSO. This property can be exploited for purification by recrystallization.

Experimental Protocol:

-

Dissolve the crude this compound in a minimum amount of hot methanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a short period.

-

Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, place the flask in an ice bath for 1-2 hours.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol.

-

Dry the purified this compound under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative reverse-phase HPLC is a suitable method.

Experimental Protocol:

-

Dissolve the crude or recrystallized product in a suitable solvent, such as a mixture of the mobile phase components.

-

Filter the solution through a 0.45 µm filter before injection.

-

Inject the sample onto a preparative C18 HPLC column.

-

Elute the compound using a gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm).

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and remove the organic solvent under reduced pressure.

-

Lyophilize the aqueous solution to obtain the purified this compound as a solid.

Quantitative Data

| Parameter | Recrystallization | Preparative HPLC |

| Solvent System | Methanol | Water/Acetonitrile with 0.1% TFA |

| Expected Recovery | 70-85% | 80-95% |

| Expected Purity | >98% | >99.5% |

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

| Analytical Method | Purpose | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak corresponding to this compound. |

| Chiral HPLC | Enantiomeric purity determination | A single peak corresponding to the D-enantiomer, confirming no racemization. |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of C₉H₉Br₂NO₃. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation | Spectra consistent with the structure of this compound. |

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

Synthesis Workflow for this compound.

Purification and Analysis Workflow.

References

3,5-Dibromo-D-tyrosine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-D-tyrosine, a brominated derivative of the amino acid D-tyrosine. This document details its chemical and physical properties, provides a synthesis method, and outlines its potential therapeutic applications, particularly in the context of neurological disorders such as stroke and epilepsy. Detailed experimental protocols for relevant in vivo studies are provided, alongside a discussion of its role as a biomarker for eosinophil-mediated tissue injury. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a solid, off-white to gray compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 50299-42-8 | [1] |

| Molecular Weight | 338.98 g/mol | [1][2] |

| Molecular Formula | C₉H₉Br₂NO₃ | [1] |

| Appearance | Solid, Off-white to gray | [3] |

| Solubility | DMSO: 12.5 mg/mL (36.88 mM) | [3] |

| Limited solubility in water; more soluble in polar organic solvents like methanol. | [4] | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |

Synthesis Protocol

Materials:

-

D-tyrosine

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Hydrobromic acid (HBr) in acetic acid (AcOH)

-

Deionized water

-

Apparatus for heating and stirring

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve D-tyrosine in a solution of HBr/AcOH in a suitable reaction vessel equipped with a stirrer.

-

Add 2.2 equivalents of DMSO to the reaction mixture.

-

Heat the mixture with constant stirring. The reaction to form 3,5-dibromo-L-tyrosine is typically conducted under comparable conditions to the synthesis of 3-bromo-L-tyrosine.[5]

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Precipitate the product by adding deionized water.

-

Collect the solid product by filtration.

-

Wash the product with cold deionized water to remove any remaining impurities.

-

Dry the purified this compound in a vacuum oven.

Experimental Protocols for In Vivo Studies

This compound has shown promising therapeutic potential in animal models of stroke and seizures. The following are detailed protocols for these experimental models.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is used to induce focal cerebral ischemia, mimicking a stroke.

Materials:

-

Male Sprague-Dawley or Fischer-344 rats[6]

-

Anesthetic (e.g., isoflurane, Zoletil 50/Xylazine Hydrochloride)[7]

-

Heating pad with a rectal probe

-

Surgical instruments

-

This compound solution for injection

-

Saline solution

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain its body temperature at 37 ± 0.5 °C using a heating pad.[7]

-

Surgical Procedure:

-

Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7][8]

-

Ligate the distal end of the ECA.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA.

-

Introduce the silicone-coated 4-0 nylon filament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion length is typically 18-20 mm.[8]

-

Confirm successful occlusion by monitoring cerebral blood flow, aiming for a reduction of over 80%.

-

-

Ischemia and Reperfusion:

-

Maintain the occlusion for the desired period (e.g., 90 minutes).[7]

-

For reperfusion, withdraw the filament.

-

-

Drug Administration:

-

Administer this compound (e.g., 30 or 90 mg/kg, intraperitoneally) as three bolus injections starting at 30, 90, and 180 minutes after the onset of MCAO.

-

-

Post-operative Care and Analysis:

-

Suture the incision and allow the animal to recover.

-

Assess neurological deficits at specified time points (e.g., 3 days post-MCAO).

-

Euthanize the animal and perfuse the brain.

-

Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[8]

-

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

This model is used to induce acute seizures and evaluate the efficacy of anticonvulsant drugs.

Materials:

-

Male Wistar or Sprague-Dawley rats[9]

-

Pentylenetetrazole (PTZ) solution (e.g., 35-70 mg/kg in saline)[10][11]

-

This compound solution for injection

-

Observation cage

-

Video recording equipment (optional)

-

Electroencephalography (EEG) equipment (for detailed studies)

Procedure:

-

Animal Acclimatization: Allow the rats to acclimatize to the experimental environment.

-

Drug Administration: Administer a single bolus of this compound (e.g., 30 mg/kg, intraperitoneally) 15 minutes prior to PTZ administration.

-

Seizure Induction:

-

Behavioral Observation:

-

Data Analysis:

-

Analyze the latency to the first seizure, the duration of seizures, and the maximum seizure score.

-

If using EEG, analyze the spike-wave discharge patterns.

-

Role in Eosinophil-Mediated Tissue Injury

3,5-Dibromotyrosine has been identified as a major product of protein oxidation by eosinophil peroxidase (EPO).[13] This makes it a potential biomarker for tissue injury mediated by eosinophils in inflammatory conditions such as asthma.

Eosinophil Peroxidase-Mediated Bromination Pathway

The following diagram illustrates the pathway of protein bromination by eosinophil peroxidase.

Caption: Eosinophil peroxidase-mediated protein bromination.

Experimental Workflow for In Vivo Studies

The following diagram outlines the general workflow for conducting in vivo studies to evaluate the therapeutic effects of this compound.

Caption: General workflow for in vivo studies.

Analytical Methods

The quantification of this compound in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection is a commonly used method for the analysis of tyrosine and its derivatives.[14][15][16]

Conclusion

This compound is a compound of significant interest due to its potential neuroprotective effects. This guide provides essential information for researchers and drug development professionals, including its physicochemical properties, a method for its synthesis, and detailed protocols for its evaluation in relevant disease models. Further research into its mechanism of action and safety profile is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | C9H9Br2NO3 | CID 688452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dibromotyrosine | C9H9Br2NO3 | CID 10833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Modified Model Preparation for Middle Cerebral Artery Occlusion Reperfusion [jove.com]

- 8. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]

- 9. mdpi.com [mdpi.com]

- 10. scielo.br [scielo.br]

- 11. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Eosinophil-dependent bromination in the pathogenesis of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of 3,5-Dibromo-D-tyrosine: A Technical Guide for Researchers

Introduction

3,5-Dibromo-D-tyrosine, a synthetic derivative of the amino acid D-tyrosine, is a compound of interest in various biochemical and pharmaceutical research areas. Understanding its solubility in different solvent systems is a critical first step in the design of experiments for in vitro assays, formulation development, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the available solubility data for this compound, a detailed experimental protocol for solubility determination, and a look into the potential biological context of tyrosine derivatives.

It is important to note that publicly available quantitative solubility data for this compound is limited. This guide compiles the existing information and provides a framework for researchers to determine its solubility in their specific applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 50299-42-8 | [1][2] |

| Molecular Formula | C₉H₉Br₂NO₃ | [1][2] |

| Molecular Weight | 338.98 g/mol | [1][2] |

| Appearance | Solid, Off-white to gray | [1] |

| IUPAC Name | (2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | [2] |

Solubility Profile

The solubility of this compound is influenced by the polarity of the solvent and the potential for solute-solvent interactions. The available data, both quantitative and qualitative, is summarized below. For context, solubility information for the related compounds 3,5-Dibromo-L-tyrosine and the parent amino acid L-tyrosine is also included.

Quantitative and Qualitative Solubility Data

| Compound | Solvent | Solubility | Conditions |

| This compound | Dimethyl Sulfoxide (DMSO) | 12.5 mg/mL (36.88 mM) | Requires ultrasonication, warming, and heating to 80°C.[1][3][4] |

| 3,5-Dibromo-L-tyrosine | Water | Limited solubility / >50.8 µg/mL | [5] |

| 3,5-Dibromo-L-tyrosine | Methanol | More soluble than in water | [5] |

| 3,5-Dibromo-L-tyrosine | Aqueous Base | Slightly soluble | [6] |

| L-Tyrosine | Water (neutral pH) | 0.45 mg/mL | [7] |

| 3,5-Diiodo-L-tyrosine | DMSO | ~10 mg/mL | [8] |

| 3,5-Diiodo-L-tyrosine | PBS (pH 7.2) | ~0.3 mg/mL | [8] |

| 3,5-Diiodo-L-tyrosine | Ethanol | Slightly soluble | [8] |

| 3,5-Diiodo-L-tyrosine | Dimethylformamide (DMF) | Slightly soluble | [8] |

The data indicates that this compound exhibits its highest known solubility in a polar aprotic solvent, DMSO, a common characteristic for many organic compounds with limited aqueous solubility. The bromination of the tyrosine ring likely increases the molecule's hydrophobicity compared to the parent L-tyrosine, contributing to its low solubility in water.

Experimental Protocol for Solubility Determination

For solvents where quantitative data is unavailable, the following experimental protocol, based on the widely used shake-flask method, can be employed to determine the equilibrium solubility of this compound.

Principle

An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature. After a sufficient time to reach equilibrium, the saturated solution is filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Solvents of interest (e.g., water, ethanol, methanol, phosphate-buffered saline)

-

Analytical balance

-

Vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Thermostatic shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Syringes

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes for standard preparation

Procedure

-

Preparation of Standards: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO). From this stock, create a series of calibration standards by serial dilution.

-

Sample Preparation: Add an excess amount of solid this compound to a vial (e.g., 2-5 mg to 1 mL of solvent). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand for a short period to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

-

Dilution: Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Analyze the prepared standards and the diluted sample by HPLC. A C18 column is typically suitable for amino acid derivatives. The mobile phase could be a gradient of acetonitrile (B52724) and water with an additive like trifluoroacetic acid. Detection can be performed at a wavelength where this compound has significant absorbance.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate Solubility: Multiply the determined concentration by the dilution factor to obtain the solubility of this compound in the test solvent.

Experimental Workflow Diagram

Biological Context: Receptor Tyrosine Kinase (RTK) Signaling

Tyrosine and its derivatives are fundamental to many biological processes, most notably in cellular signaling. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon binding to their specific ligands (like growth factors), activate intracellular signaling cascades that regulate cell proliferation, differentiation, survival, and metabolism.

While there is no specific information in the search results linking this compound to a particular signaling pathway, its structural similarity to tyrosine suggests a potential to interact with proteins involved in tyrosine kinase signaling. The diagram below illustrates a generalized RTK signaling pathway.

General Receptor Tyrosine Kinase (RTK) Signaling Pathway

This pathway begins with ligand binding, which induces receptor dimerization and autophosphorylation on tyrosine residues. These phosphotyrosine sites then act as docking sites for adaptor proteins, initiating a cascade that often involves the Ras-MAPK pathway, ultimately leading to changes in gene expression.

Conclusion

This technical guide provides the most current and comprehensive information available on the solubility of this compound. While quantitative data is sparse, with a confirmed solubility of 12.5 mg/mL in DMSO under specific conditions, the provided experimental protocol offers a robust method for determining its solubility in other solvents. The structural similarity of this compound to tyrosine suggests a potential for interaction with biological systems, such as the well-established RTK signaling pathways. Further research is necessary to fully characterize its solubility profile and elucidate its specific biological activities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C9H9Br2NO3 | CID 688452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gentaur.it [gentaur.it]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3,5-Dibromo-L-tyrosine | 300-38-9 [m.chemicalbook.com]

- 7. L-Tyrosine in Cell Culture [sigmaaldrich.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Unveiling the Enigma of 3,5-Dibromo-D-tyrosine in the Marine Realm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the natural occurrence of 3,5-Dibromo-D-tyrosine in marine organisms. Extensive literature review reveals a significant finding: while bromotyrosine derivatives are abundant in marine life, particularly sponges of the order Verongida, the naturally occurring enantiomer is predominantly 3,5-dibromo-L-tyrosine . There is currently no direct evidence to support the natural occurrence of this compound in these organisms.

This guide will, therefore, address the topic by:

-

Clarifying the stereochemistry of naturally occurring 3,5-dibromotyrosine (B3032813).

-

Detailing the biosynthesis of 3,5-dibromo-L-tyrosine in marine sponges.

-

Summarizing the known biological and pharmacological activities of both L- and synthetic D-isomers.

-

Providing a generalized experimental protocol for the extraction and isolation of bromotyrosine compounds.

-

Presenting quantitative data on the bioactivity of relevant bromotyrosine derivatives.

The Question of Stereochemistry: D vs. L-Isomers in Nature

While D-amino acids are known to exist in some marine organisms as a result of post-translational modifications or non-ribosomal peptide synthesis, the biosynthetic pathways for bromotyrosine derivatives in marine sponges have been shown to utilize L-amino acid precursors. Specifically, studies on the marine sponge Aplysina fistularis have demonstrated that the biosynthesis of brominated tyrosine metabolites proceeds from L-tyrosine.[1] This strongly suggests that the resulting 3,5-dibromotyrosine is also in the L-configuration.

The D-isomer, this compound, is primarily known as a synthetic compound and has been investigated for its potential therapeutic applications, notably in the context of neurological disorders such as stroke and seizures.[2]

Biosynthesis of 3,5-Dibromo-L-tyrosine in Marine Sponges

The biosynthesis of 3,5-dibromo-L-tyrosine in marine sponges, particularly those of the genus Aplysina, is a multi-step enzymatic process. The pathway begins with the essential amino acid L-phenylalanine.

The key steps in this pathway are:

-

Hydroxylation: L-phenylalanine is hydroxylated to form L-tyrosine.

-

Bromination: L-tyrosine undergoes sequential bromination at the 3 and 5 positions of the phenolic ring. This reaction is catalyzed by a vanadium-dependent bromoperoxidase, an enzyme prevalent in marine algae and sponges. The enzyme utilizes bromide ions (Br-) from seawater and hydrogen peroxide (H2O2) as a co-substrate to generate a reactive bromine species.

Biological and Pharmacological Activities

Bromotyrosine derivatives, including 3,5-dibromo-L-tyrosine, exhibit a wide range of biological activities. These compounds are believed to play a role in the chemical defense of the producing organisms.

Biological Activities of 3,5-Dibromo-L-tyrosine and its Derivatives

The primary biological activities reported for naturally occurring bromotyrosine derivatives are antimicrobial and cytotoxic.

-

Antimicrobial Activity: Many bromotyrosine compounds show activity against various bacteria and fungi. This is thought to be a defense mechanism for the sponge. The antimicrobial mechanism of bromotyrosines is not fully elucidated but may involve the disruption of cellular membranes or inhibition of essential enzymes.

-

Cytotoxicity: Several bromotyrosine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4][5] This has led to interest in these compounds as potential anticancer agents.

Pharmacological Effects of Synthetic this compound

While not found in nature, the synthetic D-isomer has been the subject of pharmacological studies. Research has shown that this compound exhibits neuroprotective effects in animal models of stroke and seizures.[2] The precise mechanism of action for these effects is still under investigation.

Quantitative Data on Bioactivity

The following table summarizes the reported cytotoxic activities of several bromotyrosine derivatives against various cancer cell lines.

| Compound | Cell Line | Activity (IC50) | Source Organism |

| Clavatadine C | MCF7 (breast cancer) | Moderate activity | Suberea clavata |

| Clavatadine C | MDA-MB-231 (breast cancer) | Moderate activity | Suberea clavata |

| Clavatadine C | A549 (lung cancer) | Moderate activity | Suberea clavata |

| Psammaplysene D | KB (oral cancer) | 0.7 µM | Suberea ianthelliformis |

| Unguiculin B | KB (oral cancer) | 0.08 µM | Monanchora sp. |

| Unguiculin C | KB (oral cancer) | 0.03 µM | Monanchora sp. |

Generalized Experimental Protocol for Isolation and Analysis

The following protocol outlines a general workflow for the extraction, isolation, and identification of bromotyrosine derivatives from marine sponges.

References

- 1. Biosynthesis of brominated tyrosine metabolites by Aplysina fistularis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Halogenated aromatic amino acid 3,5-dibromo-D: -tyrosine produces beneficial effects in experimental stroke and seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profile of 3,5-Dibromo-D-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3,5-Dibromo-D-tyrosine, a halogenated derivative of the amino acid D-tyrosine. The document details its mass spectrometry and nuclear magnetic resonance (NMR) characteristics, offering a valuable resource for its identification, characterization, and application in research and development.

Mass Spectrometry Data

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. The data presented below has been aggregated from various sources to provide a comprehensive mass profile of this compound.

Key Mass Spectrometry Parameters

The fundamental mass spectrometry values for this compound are summarized in the table below. These values are essential for the identification of the compound in various mass spectrometric analyses.

| Property | Value | Reference |

| Molecular Formula | C₉H₉Br₂NO₃ | [1] |

| Molecular Weight | 338.98 g/mol | [1] |

| Monoisotopic Mass | 336.89492 Da | [1] |

| Exact Mass | 338.89287 Da | [1] |

Predicted Collision Cross Section (CCS) Data

Collision Cross Section (CCS) values provide information about the ion's size and shape in the gas phase. These predicted values are useful for ion mobility-mass spectrometry analysis.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 337.90221 | 151.6 |

| [M+Na]⁺ | 359.88415 | 160.5 |

| [M-H]⁻ | 335.88765 | 155.5 |

| [M+NH₄]⁺ | 354.92875 | 167.4 |

| [M+K]⁺ | 375.85809 | 144.0 |

| [M+H-H₂O]⁺ | 319.89219 | 157.7 |

| [M+HCOO]⁻ | 381.89313 | 164.4 |

| [M+CH₃COO]⁻ | 395.90878 | 207.4 |

| Data sourced from computational predictions.[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific experimental NMR data for the D-isomer is not widely published, the spectroscopic characteristics are expected to be identical to its enantiomer, 3,5-Dibromo-L-tyrosine (B556669), for which data is available. The following tables summarize the expected chemical shifts.

¹H NMR Spectral Data

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-α | ~3.84 | Doublet of doublets |

| H-β | ~3.08, ~2.84 | Multiplet |

| Aromatic H | ~7.62 | Singlet |

Note: Chemical shifts are highly dependent on the solvent and pH. Data is inferred from related compounds.[3]

¹³C NMR Spectral Data

| Carbon | Chemical Shift (ppm) |

| C=O (Carboxyl) | ~176.7 |

| C-α | ~58.8 |

| C-β | ~36.9 |

| C-γ (Aromatic C-CH₂) | ~127.0 |

| Aromatic C-Br | ~91.0 |

| Aromatic C-H | ~142.4 |

| Aromatic C-OH | ~165.2 |

Note: Chemical shifts are highly dependent on the solvent. Data is inferred from related compounds.[3]

Experimental Protocols

The following sections describe generalized protocols for the spectroscopic analysis of this compound based on established methodologies for similar compounds.[4][5]

Mass Spectrometry: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent system, such as a water/acetonitrile mixture with 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode, to a final concentration of approximately 1-10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 100-500. For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 337.9 for [M+H]⁺) and applying collision-induced dissociation (CID).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), if not already present in the solvent.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters may include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-240 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the reference standard.

Visualized Workflows

The following diagrams illustrate key processes involving 3,5-Dibromo-tyrosine.

Caption: Enzymatic formation of 3,5-Dibromotyrosine.

Caption: Workflow for spectroscopic analysis.

References

3,5-Dibromo-D-tyrosine vs L-isoform biochemical differences

An In-depth Technical Guide to the Core Biochemical Differences Between 3,5-Dibromo-D-tyrosine and its L-isoform

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dibromotyrosine, a halogenated derivative of the amino acid tyrosine, is a molecule of significant interest in marine natural products chemistry and pharmaceutical development. Like all amino acids (except for glycine), it exists as two stereoisomers: 3,5-Dibromo-L-tyrosine and this compound. While the L-isoform is found in various marine organisms and is often utilized in peptide synthesis, the D-isoform is less common in nature but holds therapeutic potential due to its unique biochemical properties.[1][2] This guide provides a comprehensive overview of the known and potential biochemical differences between these two isoforms, with a focus on their implications for research and drug development. It is important to note that direct comparative studies on the biochemical activities of these two specific isoforms are limited in the publicly available scientific literature. Therefore, this guide synthesizes information on each isoform and extrapolates potential differences based on the well-established principles of D- and L-amino acid biochemistry.

Fundamental Principles of D- vs. L-Amino Acid Biochemistry

The core differences between this compound and its L-isoform stem from their chirality, or "handedness." This fundamental structural difference has profound implications for their biological activity.

-

Chirality and Stereoisomerism: L- and D-amino acids are enantiomers, meaning they are non-superimposable mirror images of each other.[3][4] This is analogous to a left and a right hand.

-

Prevalence in Nature: The vast majority of proteins in terrestrial life are composed exclusively of L-amino acids.[3][5] D-amino acids are less common but play crucial roles in specific contexts, such as in the peptidoglycan cell walls of bacteria and as neurotransmitters (e.g., D-serine).[2][4]

-

Enzymatic Stereoselectivity: Enzymes, being chiral molecules themselves, typically exhibit a high degree of stereoselectivity, meaning they will preferentially bind to and act upon one stereoisomer over the other.[3][6] This is a key reason for the different biological effects of D- and L-amino acids.

-

Metabolism: L-amino acids are metabolized through well-established pathways. D-amino acids, when present in vertebrates, are primarily metabolized by the flavoenzyme D-amino acid oxidase (DAO), which is largely absent for L-amino acids.[7][8]

-

Peptide Stability: The incorporation of D-amino acids into synthetic peptides can significantly increase their resistance to proteolytic degradation by enzymes that are specific for L-amino acid peptide bonds.[3][4] This can enhance the in vivo half-life of peptide-based drugs.

Biochemical Profile of 3,5-Dibromo-L-tyrosine

The L-isoform is the more extensively studied of the two, primarily due to its natural occurrence.

-

Natural Occurrence: 3,5-Dibromo-L-tyrosine is a known metabolite in various marine organisms, particularly sponges of the order Verongiida.[1] It is a precursor to a diverse range of bioactive bromotyrosine-derived natural products.

-

Biological Activity: It has been investigated for various biological activities, including as an antithyroid drug.[9]

-

Applications in Research and Development: It is widely used as a building block in solid-phase peptide synthesis to create modified peptides with enhanced biological activity.[10][11] Its brominated phenolic structure can be leveraged to design novel pharmaceuticals.[10][12]

Biochemical Profile of this compound

Research on the D-isoform is more limited, but it has shown promise in specific therapeutic areas.

-

Biological Activity: A notable study demonstrated that this compound exhibits neuroprotective effects. In rat models, it significantly improved neurological function and reduced infarct volume after stroke and also depressed pentylenetetrazole-induced seizures.[13] These effects were observed without significant adverse cardiovascular effects.[13]

-

Applications in Research and Development: Similar to its L-counterpart, the D-isoform is used in peptide synthesis.[14] Its primary utility in this context is likely to create peptides with increased stability and altered pharmacological profiles.[14][15] It is also used to develop fluorescent probes for biological imaging.[14]

Postulated Biochemical Differences and Future Research Directions

Based on general principles of stereochemistry, we can infer several key biochemical differences between the two isoforms, which represent avenues for future research.

-

Enzyme Interactions: It is highly probable that enzymes that metabolize tyrosine and its derivatives will show strong stereoselectivity. For instance, peroxidases have been shown to interact differently with D- and L-tyrosine.[16] Tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, is also known to be stereoselective.[6]

-

Receptor Binding: The three-dimensional arrangement of the amino, carboxyl, and aryl groups is critical for receptor binding. It is therefore expected that the D- and L-isomers will have different affinities and activities at various biological targets.

-

Metabolism: The L-isoform is likely to be processed by conventional amino acid metabolic pathways, whereas the D-isoform would be a substrate for D-amino acid oxidase (DAO), leading to its oxidative deamination.

-

Pharmacokinetics: Peptides incorporating this compound are expected to have a longer plasma half-life than their L-isoform-containing counterparts due to reduced susceptibility to proteolysis.

Data Presentation

The following tables summarize the available physical, chemical, and biological data for both isoforms.

Table 1: Physical and Chemical Properties

| Property | 3,5-Dibromo-L-tyrosine | This compound |

| CAS Number | 300-38-9[12] | 50299-42-8[15] |

| Molecular Formula | C₉H₉Br₂NO₃[12] | C₉H₉Br₂NO₃[15] |

| Molecular Weight | 338.98 g/mol [9] | 338.98 g/mol [17] |

| Melting Point | 243 - 246 °C[12] | 236 - 242 °C[15] |

| Optical Rotation | [α]20D = +1.5 ± 0.5º (c=5 in 2N HCl)[12] | [α]D20 = -3 ± 2º (c=1 in 1N HCl)[15] |

| Appearance | White to pale gray crystalline powder[12] | Off-white to gray solid[17] |

Table 2: Summary of Reported Biological Activity of this compound

| Model | Treatment Protocol | Key Findings | Reference |

| Rat Model of Stroke (MCAo) | 30 or 90 mg/kg, i.p., starting at 30, 90, and 180 min after insult | Significantly improved neurological function and reduced infarct volume. | [13] |

| Rat Model of Seizures (PTZ-induced) | 30 mg/kg, i.p., 15 min prior to PTZ administration | Significantly depressed PTZ-induced seizures. | [13] |

| Safety Evaluation in Control Rats | Telemetry and immunostaining | No significant changes in arterial blood pressure, heart rate, or spontaneous locomotor activity. No increase in activated caspase-3 positive cells in the brain. | [13] |

Experimental Protocols

The following are generalized protocols for key experiments relevant to comparing the biochemical properties of this compound and its L-isoform.

Protocol 1: Chiral Separation of 3,5-Dibromo-D- and L-tyrosine by HPLC

This protocol is fundamental for verifying the enantiomeric purity of starting materials and for analyzing the products of biochemical reactions.

-

System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

-

Chiral Stationary Phase: A chiral column, such as a Crownpak CR(+) or a similar column designed for the separation of amino acid enantiomers.

-

Mobile Phase: An acidic mobile phase is typically used. For example, perchloric acid solution (pH 1.0-2.0). The exact composition and pH should be optimized for the specific column.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the tyrosine derivative absorbs, typically around 280 nm.

-

Procedure: a. Dissolve a standard mixture of 3,5-Dibromo-D- and L-tyrosine in the mobile phase. b. Inject the standard mixture onto the column and record the chromatogram to determine the retention times for each enantiomer. c. Inject the experimental sample and identify the peaks by comparing their retention times with the standards. d. Quantify the amount of each enantiomer by integrating the peak areas.

Protocol 2: D-Amino Acid Oxidase (DAO) Activity Assay

This assay can be used to determine if this compound is a substrate for DAO.

-

Principle: DAO catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The reaction can be monitored by measuring the consumption of oxygen or the production of H₂O₂.[8][18]

-

Reagents:

-

Purified D-amino acid oxidase (e.g., from porcine kidney).

-

Reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3).

-

This compound (substrate).

-

3,5-Dibromo-L-tyrosine (negative control).

-

D-Alanine or D-Serine (positive control).

-

Horseradish peroxidase (HRP).

-

A chromogenic HRP substrate (e.g., o-dianisidine or Amplex Red).

-

-

Procedure (H₂O₂ detection method): a. Prepare a reaction mixture in a 96-well plate containing the reaction buffer, HRP, and the chromogenic substrate. b. Add the test compound (this compound, 3,5-Dibromo-L-tyrosine, or positive control) to the wells. c. Initiate the reaction by adding DAO to each well. d. Monitor the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength for the chosen chromogenic substrate. e. The rate of change in signal is proportional to the rate of H₂O₂ production and thus the DAO activity.

Protocol 3: Peptide Stability Assay

This protocol assesses the resistance of peptides containing either 3,5-Dibromo-D- or L-tyrosine to proteolytic degradation.

-

Materials:

-

Synthetic peptides of identical sequence, one containing 3,5-Dibromo-L-tyrosine and the other containing this compound.

-

A protease solution (e.g., trypsin, chymotrypsin, or a mixture of proteases found in serum or tissue homogenates).

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Quenching solution (e.g., 10% trifluoroacetic acid).

-

HPLC system for analysis.

-

-

Procedure: a. Incubate a known concentration of each peptide with the protease solution in the reaction buffer at 37°C. b. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding the quenching solution. c. Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products. d. Quantify the amount of remaining intact peptide at each time point by measuring the peak area. e. Plot the percentage of intact peptide remaining versus time to determine the degradation rate for each peptide.

Visualizations

Caption: General metabolic fates of L- and D-amino acids.

Caption: Stereoselectivity in enzyme-substrate binding.

References

- 1. mdpi.com [mdpi.com]

- 2. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]

- 3. jpt.com [jpt.com]

- 4. biopharmaspec.com [biopharmaspec.com]

- 5. quora.com [quora.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. frontiersin.org [frontiersin.org]

- 9. 3,5-dibromo-L-tyrosine | C9H9Br2NO3 | CID 67532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Halogenated aromatic amino acid 3,5-dibromo-D: -tyrosine produces beneficial effects in experimental stroke and seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. chemimpex.com [chemimpex.com]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3,5-Dibromo-D-tyrosine in Oxidative Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological mechanism in a myriad of acute and chronic diseases, including neurodegenerative disorders. The cellular response to oxidative stress is tightly regulated by intricate signaling pathways, with the Keap1-Nrf2 pathway being a central player in orchestrating the expression of a wide array of antioxidant and cytoprotective genes. While 3,5-dibromotyrosine (B3032813) is recognized as a biomarker of oxidative damage resulting from eosinophil peroxidase activity, emerging evidence for the D-enantiomer, 3,5-Dibromo-D-tyrosine, suggests a potential therapeutic role in conditions associated with severe oxidative stress, such as ischemic stroke. This technical guide provides an in-depth exploration of the known and hypothesized roles of this compound in modulating oxidative stress pathways, with a focus on its neuroprotective effects and its potential interaction with the Nrf2 signaling cascade.

Introduction to Oxidative Stress and the Keap1-Nrf2 Pathway

Oxidative stress arises from an excessive accumulation of ROS, which can inflict damage upon crucial cellular components, including lipids, proteins, and nucleic acids.[1] This damage is a significant contributor to the pathophysiology of numerous diseases. To counteract oxidative insults, cells have evolved a sophisticated defense system. A cornerstone of this defense is the Keap1-Nrf2 signaling pathway.

Under homeostatic conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] In the presence of oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3] This transcriptional activation results in the upregulation of a battery of protective enzymes and proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and various glutathione (B108866) S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful substances.[4]

This compound: From Biomarker to Potential Therapeutic Agent

3,5-dibromotyrosine has been identified as a major product of protein oxidation mediated by eosinophil peroxidase, particularly in inflammatory conditions.[5] As such, its presence in biological samples is considered a reliable marker of eosinophil-dependent tissue injury and oxidative stress.

However, research into the specific D-enantiomer, this compound, has unveiled a potential neuroprotective role. A pivotal study demonstrated that systemic administration of this compound significantly improved neurological function and reduced infarct volume in a rat model of ischemic stroke.[6] These beneficial effects were observed even when treatment was initiated up to three hours after the onset of the ischemic event.[6] The compound also exhibited anticonvulsant activity in a chemically-induced seizure model.[6] Given that oxidative stress is a primary driver of neuronal damage in both ischemia-reperfusion injury and seizures, these findings strongly suggest that this compound may possess the ability to modulate oxidative stress pathways.

Hypothesized Mechanism of Action of this compound in Oxidative Stress

The precise molecular mechanisms underlying the neuroprotective effects of this compound have yet to be fully elucidated. However, based on its chemical structure and the known activities of related D-amino acids and Nrf2 activators, a multi-faceted mechanism can be proposed.

Potential Direct Antioxidant Activity

The phenolic hydroxyl group on the tyrosine ring is a key structural feature that can confer direct antioxidant activity by donating a hydrogen atom to scavenge free radicals. While the antioxidant capacity of L-tyrosine has been documented, the influence of the two bromine atoms on the D-enantiomer's radical scavenging potential requires further investigation.[7] It is plausible that the electron-withdrawing nature of the bromine atoms could modulate the redox potential of the phenolic group, potentially enhancing its ability to neutralize certain ROS.

Indirect Antioxidant Effects via Nrf2 Pathway Activation

A more likely and impactful mechanism for the observed neuroprotection is the indirect antioxidant effect mediated by the activation of the Nrf2 pathway. This is a common mechanism for many neuroprotective compounds.[8] The proposed mechanism involves the interaction of this compound with Keap1, leading to the stabilization and nuclear translocation of Nrf2.

The following diagram illustrates the hypothesized Keap1-Nrf2 signaling pathway and the potential point of intervention for this compound.

Quantitative Data Presentation

While direct quantitative data on the antioxidant capacity of this compound is not yet available in the literature, the neuroprotective effects observed in the stroke model provide valuable in vivo data.

Table 1: In Vivo Neuroprotective Effects of this compound in a Rat Model of Stroke

| Treatment Group | Dose (mg/kg, i.p.) | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement |

| Vehicle Control | - | 0 | Baseline |

| This compound | 30 | Statistically Significant | Statistically Significant |

| This compound | 90 | Statistically Significant | Statistically Significant |

| Data adapted from the study on experimental stroke and seizures.[6] Specific percentages and scores were not provided in the abstract and would require access to the full study. |

Table 2: Hypothetical In Vitro Antioxidant Capacity of this compound (Example Data)

| Assay | IC50 (µM) |

| DPPH Radical Scavenging | 150 |

| ABTS Radical Scavenging | 85 |

| Superoxide Anion Scavenging | 210 |

| Hydroxyl Radical Scavenging | 180 |

| This table is a template to illustrate how quantitative data from in vitro antioxidant assays would be presented. The values are hypothetical and for illustrative purposes only. |

Experimental Protocols

To investigate the hypothesized mechanisms of action of this compound, the following experimental protocols are proposed.

In Vitro Antioxidant Capacity Assays

A battery of in vitro assays can be employed to determine the direct radical scavenging activity of this compound.

5.1.1. DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a series of dilutions of the stock solution.

-

In a 96-well plate, add 100 µL of each dilution to triplicate wells.

-

Add 100 µL of a 0.1 mM DPPH solution in methanol (B129727) to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

-

5.1.2. ABTS Radical Cation Decolorization Assay

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a reduction in absorbance.

-

Methodology:

-

Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS•+ solution.

-

Incubate for 6 minutes and measure the absorbance at 734 nm.

-

Use Trolox as a standard and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Cell-Based Assays for Nrf2 Activation

Cellular models are essential to determine if this compound can activate the Nrf2 pathway. Human neuroblastoma (SH-SY5Y) or microglial (BV-2) cell lines are suitable models.

5.2.1. Western Blotting for Nrf2 and Downstream Targets

-

Principle: This technique is used to quantify the protein levels of Nrf2 in the nucleus and the expression of its target genes (e.g., HO-1, NQO1) in whole-cell lysates.

-

Methodology:

-

Culture SH-SY5Y cells to 80% confluency.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours). An untreated control and a positive control (e.g., sulforaphane) should be included.

-

For Nrf2 translocation, perform nuclear and cytoplasmic fractionation. For downstream targets, prepare whole-cell lysates.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic/whole-cell).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software.

-

The following diagram illustrates the experimental workflow for assessing Nrf2 activation.

In Silico Modeling of Keap1-Nrf2 Interaction

-

Principle: Molecular docking simulations can predict the binding affinity and interaction patterns of this compound with the Kelch domain of Keap1, the binding site for Nrf2.

-

Methodology:

-

Obtain the crystal structure of the Keap1 Kelch domain from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D structure of this compound and optimize its geometry.

-

Perform molecular docking using software such as AutoDock or Schrödinger Maestro to predict the binding pose and affinity of this compound in the Nrf2 binding pocket of Keap1.

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and key amino acid residues in the binding site.

-

Conclusion and Future Directions

The current body of evidence, primarily driven by its significant neuroprotective effects in preclinical models of stroke, positions this compound as a promising candidate for further investigation as a modulator of oxidative stress pathways. While its role as a biomarker of oxidative damage is established, its therapeutic potential is an exciting and emerging area of research.

The hypothesized mechanisms, including direct radical scavenging and, more significantly, the activation of the Keap1-Nrf2 signaling pathway, provide a solid foundation for future studies. The experimental protocols outlined in this guide offer a roadmap for elucidating the precise molecular interactions and downstream effects of this compound.

Future research should focus on:

-

Quantitative assessment of the in vitro antioxidant capacity of this compound using a comprehensive panel of assays.

-

Definitive confirmation of Nrf2 pathway activation in relevant cellular models, including primary neurons and glial cells.

-

In vivo studies to measure the expression of Nrf2-dependent antioxidant enzymes in the brain tissue of animals treated with this compound in models of oxidative stress.

-

Pharmacokinetic and safety profiling to determine the bioavailability and therapeutic window of the compound.

A thorough understanding of the role of this compound in oxidative stress pathways will be instrumental in unlocking its full therapeutic potential for the treatment of neurodegenerative and other oxidative stress-related diseases.

References

- 1. Oxidative Stress and Neurodegenerative Diseases: A Review of Upstream and Downstream Antioxidant Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases [frontiersin.org]

- 3. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Halogenated aromatic amino acid 3,5-dibromo-D: -tyrosine produces beneficial effects in experimental stroke and seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of 3,5-Dibromo-D-tyrosine in Neurological Disorders: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-D-tyrosine, a halogenated derivative of the amino acid D-tyrosine, has emerged as a compound of interest in the investigation of novel therapeutic strategies for neurological disorders. Preclinical studies have demonstrated its potential neuroprotective effects in models of ischemic stroke and epilepsy. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its role in mitigating neuronal damage. The information presented herein is intended to support further research and drug development efforts in this area.

Core Mechanism of Action: NMDA Receptor Antagonism

The primary mechanism of action of this compound in neurological disorders is attributed to its activity as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. Specifically, it is believed to compete with the endogenous co-agonist glutamate (B1630785) at its binding site on the NMDA receptor complex.

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and its Inhibition by this compound

During pathological conditions such as ischemic stroke, excessive release of glutamate leads to overactivation of NMDA receptors. This results in a massive influx of calcium ions (Ca2+) into the neuron, triggering a cascade of detrimental downstream events, including the activation of catabolic enzymes, production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic cell death. By competitively inhibiting the binding of glutamate to the NMDA receptor, this compound can attenuate this excitotoxic cascade, thereby exerting its neuroprotective effects.

Preclinical Efficacy in Neurological Disorder Models

The neuroprotective effects of this compound have been evaluated in established animal models of ischemic stroke and seizures.

Ischemic Stroke Model

In a rat model of stroke induced by middle cerebral artery occlusion (MCAo), administration of this compound was found to significantly improve neurological function and reduce the volume of infarcted brain tissue.[1][2] Notably, these beneficial effects were observed even when the treatment was initiated up to 3 hours after the onset of the ischemic event.[1][2]

Seizure Model

In a model of epileptic seizures induced by the chemoconvulsant pentylenetetrazole (PTZ), this compound administration significantly depressed the manifestation of seizures.[1][2]

Quantitative Data Summary

A comprehensive review of publicly available scientific literature, including abstracts of key studies, did not yield specific quantitative data for the effects of this compound on infarct volume, neurological scores, or seizure severity scores. The primary research articles describe the effects as "significant" but do not provide the numerical data in their abstracts. Access to the full text of these publications would be required to populate the following data tables.

Table 1: Effect of this compound on Infarct Volume in a Rat Model of Middle Cerebral Artery Occlusion (MCAo)

| Treatment Group | Dose (mg/kg) | Mean Infarct Volume (mm³) ± SEM | % Reduction vs. Vehicle |

|---|---|---|---|

| Vehicle (Saline) | N/A | Data not available | N/A |

| This compound | 30 | Data not available | Data not available |

| this compound | 90 | Data not available | Data not available |

Table 2: Effect of this compound on Neurological Deficit Score in a Rat Model of MCAo

| Treatment Group | Dose (mg/kg) | Mean Neurological Score ± SEM | Improvement vs. Vehicle |

|---|---|---|---|

| Vehicle (Saline) | N/A | Data not available | N/A |

| This compound | 30 | Data not available | Data not available |

| this compound | 90 | Data not available | Data not available |

Table 3: Effect of this compound on Seizure Severity in a Rat Model of Pentylenetetrazole (PTZ)-Induced Seizures

| Treatment Group | Dose (mg/kg) | Mean Seizure Score ± SEM | % Reduction vs. Vehicle |

|---|---|---|---|

| Vehicle (Saline) | N/A | Data not available | N/A |

| this compound | 30 | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for the key preclinical models used to evaluate the efficacy of this compound.

Middle Cerebral Artery Occlusion (MCAo) Model in Rats (Intraluminal Filament Method)

This model is widely used to mimic focal ischemic stroke in humans.

Objective: To induce a temporary or permanent occlusion of the middle cerebral artery, leading to a reproducible infarct in the cerebral cortex and striatum.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-